molecular formula C22H26N2O3S B2849575 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate CAS No. 1396674-03-5

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate

Cat. No.: B2849575
CAS No.: 1396674-03-5
M. Wt: 398.52
InChI Key: KYHXIPWUGJVVGP-UHFFFAOYSA-N
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Description

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate (CAS# 1396674-03-5) is a synthetic chemical compound with a molecular formula of C 22 H 26 N 2 O 3 S and a molecular weight of 398.5 g/mol . Its structure integrates a benzamide moiety linked via a cyclohexyl spacer to a phenylcarbamate group, featuring an ethylthio side chain. This molecular architecture is characteristic of compounds investigated for their potential as modulators of biological activity. While the specific biological profile and mechanism of action for this compound are not yet fully elucidated in the scientific literature, its structure suggests it is a valuable chemical entity for research and development. Structurally, it shares features with other carbamate and benzamide derivatives that have been explored in medicinal chemistry for various applications . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening to identify potential pharmacological activity. It may be of particular interest in developing structure-activity relationship (SAR) models and investigating novel therapeutic targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care in a controlled laboratory setting, adhering to all applicable safety protocols.

Properties

IUPAC Name

[3-[(2-ethylsulfanylbenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-2-28-20-14-7-6-13-19(20)21(25)23-17-11-8-12-18(15-17)27-22(26)24-16-9-4-3-5-10-16/h3-7,9-10,13-14,17-18H,2,8,11-12,15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHXIPWUGJVVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate typically involves the condensation of 2-(ethylthio)benzoic acid with cyclohexylamine, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide and carbamate groups can be reduced to their corresponding amines and alcohols, respectively.

    Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenylcarbamates.

Scientific Research Applications

3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The ethylthio group can also interact with thiol-containing proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate
  • Structure : Features a cyclohexene ring substituted with a methyl group and a phenylcarbamate. Lacks the ethylthio and benzamido groups present in the target compound.
  • Synthesis : Prepared via reaction of α-terpineol with phenyl isocyanate in chloroform with HCl catalysis .
  • Crystallography : The cyclohexene ring adopts a disordered half-boat conformation, stabilized by N–H⋯O hydrogen bonds and weak C–H⋯π interactions .
b) [4-Benzyloxy-3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate
  • Structure : Contains a benzamide-linked phenyl group and a cyclohexylcarbamate. Differs in the substitution pattern (benzyloxy vs. ethylthio) and carbamate attachment site.
  • Synthesis: Formed via reaction of benzamide derivatives with cyclohexylisocyanate in ethanol/acetonitrile .
c) Methyl (3-hydroxyphenyl)-carbamate
  • Structure : Simpler carbamate with a hydroxylphenyl group and methyl ester.
  • Regulatory Data : Classified under GHS 1.0 with defined safety protocols, highlighting the regulatory framework applicable to carbamates .
  • Key Difference : The lack of a cyclohexyl or ethylthio group limits structural complexity and likely reduces membrane permeability compared to the target compound.

Mechanistic and Functional Insights

  • Ethylthio Group : The S-C₂H₅ group in the target compound may confer resistance to oxidative metabolism compared to hydroxyl or methyl substituents, as sulfur atoms often participate in hydrophobic interactions .
  • Benzamido vs. Carbamoylphenyl : The benzamido group’s planar structure may enhance stacking interactions with aromatic residues in enzyme active sites, whereas carbamoylphenyl groups (as in ) provide hydrogen-bonding capability.

Q & A

Q. What are the standard synthetic routes for 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate, and how is reaction progress monitored?

The synthesis typically involves coupling a cyclohexylamine derivative with activated phenylcarbamate intermediates. A common method uses phenyl isocyanate reacting with hydroxyl or amine groups under acidic catalysis (e.g., HCl in chloroform), followed by purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm completion . For final characterization, techniques like 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are employed .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation, especially when disorder in the cyclohexyl group is observed . Spectroscopic methods, including FT-IR (to confirm carbamate C=O and N-H stretches) and NMR (to resolve ethylthio, benzamido, and cyclohexyl protons), are complementary . Polarimetry may be used if stereocenters are present, though this compound’s stereochemistry is not explicitly detailed in available data .

Q. What analytical techniques ensure purity and stability during storage?

Purity is assessed via HPLC (>95% purity threshold) with UV detection at 254 nm, while stability is tested under controlled conditions (e.g., -20°C, inert atmosphere) using accelerated degradation studies (e.g., thermal stress at 40°C for 30 days) . Mass loss or impurity formation is quantified using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

SAR studies require systematic modification of functional groups:

  • Ethylthio group : Replace with methylthio or propylthio to assess hydrophobicity effects.
  • Benzamido moiety : Introduce electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to modulate electronic properties.
  • Cyclohexyl ring : Test chair vs. boat conformations via constrained analogs . Biological screening (e.g., enzyme inhibition assays) coupled with computational docking (AutoDock Vina) identifies critical interactions .

Q. What computational strategies predict target binding modes and pharmacokinetics?

Molecular docking (e.g., COX-2 in PDB 5KIR) evaluates binding affinity, while molecular dynamics simulations (100 ns) assess complex stability . ADMET predictions (SwissADME) prioritize derivatives with optimal logP (2–5), low hepatotoxicity, and CYP450 inhibition profiles .

Q. How should contradictory spectral data between synthetic batches be resolved?

Contradictions may arise from:

  • Conformational isomerism : Use variable-temperature NMR to detect dynamic equilibria in the cyclohexyl group .
  • Impurity profiles : Compare LC-MS traces with reference standards and optimize purification (e.g., gradient elution in HPLC) . Cross-validate with independent techniques (e.g., 2D NMR for NOE correlations) .

Q. What experimental designs address low yield in carbamate coupling steps?

Low yields often stem from competing side reactions (e.g., urea formation). Mitigation strategies include:

  • Catalyst optimization : Replace HCl with Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity .
  • Solvent selection : Use anhydrous DMF to suppress hydrolysis .
  • Stepwise coupling : Protect reactive amines with Boc groups before carbamate formation .

Q. How does the compound’s stability under physiological conditions affect assay design?

Pre-incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours and analyze degradation via LC-MS. Adjust assay timelines to match half-life; if unstable (<6 hours), use prodrug strategies (e.g., ester masking) .

Methodological Guidance

  • Synthetic Optimization : For scale-up, replace column chromatography with recrystallization (chloroform/hexane) to improve yield .
  • Data Interpretation : Use software like CrysAlisPro for X-ray data refinement and Mercury for visualization .
  • Biological Assays : Prioritize target-agnostic screens (e.g., phenotypic zebrafish assays) if specific targets are unknown .

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